6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Overview
Description
“6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol” is a chemical compound that belongs to the biphenyl compounds family. Its molecular formula is C14H10ClF3O2 and it has a molecular weight of 302.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group (two connected phenyl rings) with a chloro group (Cl), a trifluoromethoxy group (CF3O), and a methanol group (CH2OH) attached .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 339.5±37.0 °C and its predicted density is 1.370±0.06 g/cm3 . The compound’s pKa is predicted to be 12.44±0.10 .Scientific Research Applications
Organic Synthesis and Catalysis
One of the prominent areas of application is in the field of organic synthesis, where compounds like "6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol" serve as key intermediates or reactants. For example, Sun et al. (2014) describe a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the role of such compounds in facilitating reactions under milder conditions, achieving higher yields, and allowing for better selectivity and practicality (Sun, Y.-H., Sun, X., & Rao, Y., 2014). This approach demonstrates the compound's utility in increasing chemical diversity through C-H functionalization strategies.
Photocatalysis and Photochemistry
The compound and its derivatives are also explored in photocatalysis and photochemical studies. Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, showing how the presence of chloro, trifluoromethyl, or methyl groups influences the cyclization process and the formation of specific isoquinolines and azetines (Sakurai, T., Maekawa, K., Kajiwara, H., Iseya, Y., & Igarashi, T., 2003). These findings are crucial for understanding steric and electronic effects in excited-state chemistry.
Analytical Chemistry
In the domain of analytical chemistry, compounds such as "6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol" are pivotal in developing new analytical methodologies. Baranowska and Wojciechowska (2012) developed a chromatographic method for the simultaneous determination of substances used as disinfectant agents, where derivatives of the compound could potentially serve as analytical standards or reactants in the detection process (Baranowska, I., & Wojciechowska, I., 2012).
Material Science
Furthermore, the compound's derivatives find applications in material science, particularly in the synthesis of novel materials with specific photophysical properties. For instance, Dalal et al. (2017) discussed the photo-reorganization of certain chromen-4-ones leading to the synthesis of angular pentacyclic compounds, showcasing the compound's role in green chemistry and the development of new organic materials with potential applications in photovoltaics and light-emitting diodes (Dalal, A., Khanna, R., Kumar, P., & Kamboj, R. C., 2017).
properties
IUPAC Name |
[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUZBRSSAGASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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